molecular formula C12H20N2O3 B7570815 1-methyl-2-oxo-N-(oxolan-3-ylmethyl)piperidine-4-carboxamide

1-methyl-2-oxo-N-(oxolan-3-ylmethyl)piperidine-4-carboxamide

Cat. No. B7570815
M. Wt: 240.30 g/mol
InChI Key: AWCVPJKCWPNUQS-UHFFFAOYSA-N
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Description

1-methyl-2-oxo-N-(oxolan-3-ylmethyl)piperidine-4-carboxamide, also known as MOPC, is a compound that has been extensively studied for its potential use in scientific research. This compound is a piperidine derivative that has been shown to have several interesting biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 1-methyl-2-oxo-N-(oxolan-3-ylmethyl)piperidine-4-carboxamide involves its binding to the sigma-1 receptor, which leads to the activation of several downstream signaling pathways. These pathways are involved in the regulation of several physiological processes, including calcium homeostasis, oxidative stress, and protein folding.
Biochemical and Physiological Effects:
1-methyl-2-oxo-N-(oxolan-3-ylmethyl)piperidine-4-carboxamide has been shown to have several interesting biochemical and physiological effects. For example, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 1-methyl-2-oxo-N-(oxolan-3-ylmethyl)piperidine-4-carboxamide has been shown to have analgesic effects, making it a potential candidate for the development of new pain medications.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-methyl-2-oxo-N-(oxolan-3-ylmethyl)piperidine-4-carboxamide in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the physiological functions of this protein. Additionally, 1-methyl-2-oxo-N-(oxolan-3-ylmethyl)piperidine-4-carboxamide is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 1-methyl-2-oxo-N-(oxolan-3-ylmethyl)piperidine-4-carboxamide is that its effects on other proteins and physiological processes are not well understood, making it difficult to interpret some experimental results.

Future Directions

There are several future directions for research on 1-methyl-2-oxo-N-(oxolan-3-ylmethyl)piperidine-4-carboxamide. One potential area of investigation is the development of new drugs that target the sigma-1 receptor, using 1-methyl-2-oxo-N-(oxolan-3-ylmethyl)piperidine-4-carboxamide as a starting point. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-methyl-2-oxo-N-(oxolan-3-ylmethyl)piperidine-4-carboxamide and its potential applications in the treatment of various diseases. Finally, more studies are needed to investigate the limitations of 1-methyl-2-oxo-N-(oxolan-3-ylmethyl)piperidine-4-carboxamide in lab experiments and to develop new tools and techniques for studying the sigma-1 receptor and its downstream signaling pathways.

Synthesis Methods

The synthesis of 1-methyl-2-oxo-N-(oxolan-3-ylmethyl)piperidine-4-carboxamide involves the reaction of 3-hydroxytetrahydrofuran with 1-methylpiperidin-4-one in the presence of acetic anhydride and a catalyst. The resulting product is then treated with oxalyl chloride and N-methylmorpholine to form the corresponding acid chloride, which is then reacted with N-(oxolan-3-ylmethyl)amine to give 1-methyl-2-oxo-N-(oxolan-3-ylmethyl)piperidine-4-carboxamide.

Scientific Research Applications

1-methyl-2-oxo-N-(oxolan-3-ylmethyl)piperidine-4-carboxamide has been used in several scientific research studies, including those related to neuroscience, pharmacology, and medicinal chemistry. One of the main applications of 1-methyl-2-oxo-N-(oxolan-3-ylmethyl)piperidine-4-carboxamide is its use as a ligand for the sigma-1 receptor, which is a protein that is involved in several important physiological processes, including cell survival, neuroprotection, and neurotransmitter release.

properties

IUPAC Name

1-methyl-2-oxo-N-(oxolan-3-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-14-4-2-10(6-11(14)15)12(16)13-7-9-3-5-17-8-9/h9-10H,2-8H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCVPJKCWPNUQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1=O)C(=O)NCC2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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